Methyl 2-amino-4,5-dimethoxybenzoate

Catalog No.
S752890
CAS No.
26759-46-6
M.F
C10H13NO4
M. Wt
211.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-amino-4,5-dimethoxybenzoate

CAS Number

26759-46-6

Product Name

Methyl 2-amino-4,5-dimethoxybenzoate

IUPAC Name

methyl 2-amino-4,5-dimethoxybenzoate

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

InChI

InChI=1S/C10H13NO4/c1-13-8-4-6(10(12)15-3)7(11)5-9(8)14-2/h4-5H,11H2,1-3H3

InChI Key

QQFHCCQSCQBKBG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)C(=O)OC)N)OC

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)N)OC

Synthesis and Characterization:

Methyl 2-amino-4,5-dimethoxybenzoate (also known as Methyl 4,5-dimethoxyanthranilate) is a small molecule that can be synthesized through various methods, including the reaction of methyl anthranilate with dimethyl sulfate in the presence of a base []. Its structure and purity are typically confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) [, ].

Potential Biological Applications:

Research suggests that Methyl 2-amino-4,5-dimethoxybenzoate may possess various biological properties, making it a potential candidate for further investigation in different scientific fields. Here are some reported activities:

  • Antimicrobial activity: Studies have shown that Methyl 2-amino-4,5-dimethoxybenzoate exhibits antibacterial and antifungal properties against various strains, including Staphylococcus aureus and Candida albicans [, ]. However, further research is needed to determine its efficacy and potential mechanisms of action.
  • Enzyme inhibition: This compound has been identified as a potential inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the nervous system []. This finding suggests its potential role in the development of drugs for neurodegenerative diseases, but further studies are required to validate its effectiveness and safety.
  • Antioxidant activity: Some studies have reported the antioxidant properties of Methyl 2-amino-4,5-dimethoxybenzoate, suggesting its potential role in protecting cells from oxidative damage []. However, more research is needed to understand its mechanism of action and potential health benefits.

Methyl 2-amino-4,5-dimethoxybenzoate is an organic compound with the molecular formula C₁₀H₁₃N₁O₄. It is characterized by the presence of an amino group and two methoxy groups attached to a benzoate structure. This compound is known for its potential applications in medicinal chemistry and organic synthesis. The compound's CAS number is 26759-46-6, and it is often used in various

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amine Reactions: The amino group can undergo acylation or alkylation, leading to the formation of more complex amines.
  • Reduction Reactions: The compound can be reduced to yield different derivatives, particularly under catalytic conditions using hydrogen .

These reactions make it a versatile intermediate in organic synthesis.

Methyl 2-amino-4,5-dimethoxybenzoate exhibits various biological activities, which are of interest in pharmacological research. Preliminary studies suggest that it may possess anti-inflammatory and analgesic properties. Additionally, its structural similarity to other bioactive compounds indicates potential interactions with biological targets, although specific mechanisms remain to be fully elucidated .

Several methods have been developed for synthesizing methyl 2-amino-4,5-dimethoxybenzoate:

  • Multi-step Synthesis:
    • Involves multiple reaction steps, including the use of formic acid and hydrogen bromide under controlled temperatures .
  • One-pot Condensation:
    • A more efficient method utilizing isatoic anhydride and aromatic aldehydes has been reported, allowing for the formation of this compound in fewer steps .
  • Catalytic Hydrogenation:
    • The compound can be synthesized through hydrogenation processes using palladium on activated carbon as a catalyst under specific conditions .

These methods highlight the compound's synthetic versatility.

Methyl 2-amino-4,5-dimethoxybenzoate finds applications in:

  • Pharmaceutical Development: As an intermediate in the synthesis of novel therapeutic agents.
  • Organic Synthesis: Utilized in the preparation of complex organic molecules due to its reactive functional groups.
  • Research: Investigated for its potential biological effects in drug discovery and development .

Interaction studies involving methyl 2-amino-4,5-dimethoxybenzoate focus on its binding affinity with various biological targets. Initial findings indicate that this compound may interact with receptors involved in pain modulation and inflammation. Further research is necessary to elucidate these interactions and their implications for therapeutic applications .

Methyl 2-amino-4,5-dimethoxybenzoate shares structural characteristics with several similar compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
Methyl 4,5-dimethoxyanthranilateContains a similar anthranilic structureExhibits different biological activity profiles
Methyl 6-aminoveratrateSimilar methoxy groupsDifferent substitution pattern affects reactivity
Methyl anthranilateLacks additional methoxy groupsMore straightforward synthesis but less reactivity

Methyl 2-amino-4,5-dimethoxybenzoate stands out due to its specific arrangement of functional groups that enhance its reactivity and potential biological effects compared to these similar compounds .

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

26759-46-6

Wikipedia

Methyl 2-amino-4,5-dimethoxybenzoate

Dates

Modify: 2023-08-15

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